molecular formula C22H20N4O3 B3293189 N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide CAS No. 885183-18-6

N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide

Cat. No.: B3293189
CAS No.: 885183-18-6
M. Wt: 388.4 g/mol
InChI Key: AICXNDBLPDFGBK-HNENSFHCSA-N
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Description

N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide is a complex organic compound with a unique structure that includes an isoindole core, a cyano group, and a methoxyethyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of substituted aryl amines with methyl cyanoacetate under solvent-free conditions at room temperature or with heating . Another approach involves the fusion of aryl amines with ethyl cyanoacetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific molecular pathways.

    Industry: The compound’s unique structure may find applications in materials science, such as the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The cyano group and isoindole core are likely involved in binding to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl carbamoyl group and the cyano group in conjunction with the isoindole core differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-7-9-15(10-8-14)21(27)26-20-17-6-4-3-5-16(17)19(25-20)18(13-23)22(28)24-11-12-29-2/h3-10H,11-12H2,1-2H3,(H,24,28)(H,25,26,27)/b19-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICXNDBLPDFGBK-HNENSFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NCCOC)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NCCOC)/C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide
Reactant of Route 2
N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide
Reactant of Route 4
N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide
Reactant of Route 5
N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide
Reactant of Route 6
N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]-4-methylbenzamide

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